5-(2-Benzofuran-1-YL)pent-4-enenitrile
Description
5-(2-Benzofuran-1-YL)pent-4-enenitrile is an organic compound featuring a pent-4-enenitrile backbone substituted with a 2-benzofuran moiety at the fifth carbon. The benzofuran group, a bicyclic structure comprising fused benzene and furan rings, is known for its electron-rich aromatic system, which often enhances biological activity in pharmaceuticals and agrochemicals .
Properties
CAS No. |
627529-36-6 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-(2-benzofuran-1-yl)pent-4-enenitrile |
InChI |
InChI=1S/C13H11NO/c14-9-5-1-2-8-13-12-7-4-3-6-11(12)10-15-13/h2-4,6-8,10H,1,5H2 |
InChI Key |
GDPLIQPWQGTVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=COC(=C2C=C1)C=CCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Benzofuran-1-YL)pent-4-enenitrile typically involves the reaction of benzofuran derivatives with appropriate nitrile precursors. One common method involves the use of a palladium-catalyzed coupling reaction, where benzofuran is reacted with a pent-4-enenitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 5-(2-Benzofuran-1-YL)pent-4-enenitrile may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-Benzofuran-1-YL)pent-4-enenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group in 5-(2-Benzofuran-1-YL)pent-4-enenitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, where the nitrile group or the benzofuran ring can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide)
Major Products:
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
Chemistry: 5-(2-Benzofuran-1-YL)pent-4-enenitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. They have shown activity against certain types of cancer cells and bacteria, indicating their potential as anticancer and antibacterial agents.
Industry: In the industrial sector, 5-(2-Benzofuran-1-YL)pent-4-enenitrile is used in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-(2-Benzofuran-1-YL)pent-4-enenitrile involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation. The exact molecular pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pent-4-enenitrile scaffold is versatile, with substituent variations significantly altering physicochemical and biological properties. Below, we compare 5-(2-Benzofuran-1-YL)pent-4-enenitrile with three structural analogs:
5-(Methylsulfanyl)pent-4-enenitrile (Glucoraphasatin)
- Structure : Features a methylsulfanyl (-SCH₃) group instead of benzofuran.
- Properties: Retention Index: 1214 (GC-MS) .
(Z)-5-(4-Methoxyphenyl)pent-4-enenitrile
- Structure : Substituted with a 4-methoxyphenyl group, introducing a methoxy (-OCH₃) electron-donating substituent.
- Synthesis : Produced via condensation routes, with optimized yields reported in free literature resources .
- Key Difference : The methoxyphenyl group may improve solubility in polar solvents compared to benzofuran, which has lower polarity due to its fused aromatic system.
3-(1-Benzofuran-2-YL)-5-Substituted Aryl-1,2-Oxazole Derivatives
- Biological Activity: Exhibits notable antibacterial and antioxidant properties, with some derivatives showing >50% inhibition in nitric oxide scavenging assays .
- Key Difference : The oxazole ring introduces additional hydrogen-bonding sites, which may improve target binding in biological systems compared to the nitrile group in 5-(2-Benzofuran-1-YL)pent-4-enenitrile.
Data Tables
Table 1. Structural and Functional Comparison of Pent-4-enenitrile Derivatives
Discussion and Research Implications
Compared to methylsulfanyl and methoxyphenyl analogs, it may exhibit unique pharmacokinetic profiles due to reduced polarity. However, the absence of direct biological data in the evidence necessitates further studies to validate its efficacy in antimicrobial or antioxidant applications.
Synthetic Considerations : The compound’s synthesis likely parallels methods for analogous nitriles, such as condensation of benzofuran chalcones with nitrile precursors, as seen in oxazole derivatives . Optimization of reaction conditions (e.g., catalysts, solvents) could improve yield and purity.
Biological Activity
5-(2-Benzofuran-1-YL)pent-4-enenitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize available data regarding its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview.
Chemical Structure and Properties
5-(2-Benzofuran-1-YL)pent-4-enenitrile features a benzofuran moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Benzofuran derivatives, including 5-(2-Benzofuran-1-YL)pent-4-enenitrile, have demonstrated significant antimicrobial activities. Research has shown that compounds with the benzofuran scaffold exhibit efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(2-Benzofuran-1-YL)pent-4-enenitrile | S. aureus | 0.78 μg/mL |
| 6-Benzofurylpurine | M. tuberculosis | IC90 < 0.60 μM |
| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | M. tuberculosis | 3.12 μg/mL |
Anticancer Activity
The anticancer potential of 5-(2-Benzofuran-1-YL)pent-4-enenitrile is linked to its ability to induce apoptosis in cancer cells. Studies suggest that benzofuran derivatives can inhibit tumor growth by modulating cell signaling pathways involved in proliferation and survival .
Case Study: Anticancer Effects
In a study examining the effects of benzofuran derivatives on breast cancer cells, compounds similar to 5-(2-Benzofuran-1-YL)pent-4-enenitrile were found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of oxidative stress and activation of caspase pathways .
The biological activity of 5-(2-Benzofuran-1-YL)pent-4-enenitrile may be attributed to several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in target cells.
Biochemical Pathways
The interactions of 5-(2-Benzofuran-1-YL)pent-4-enenitrile with biochemical pathways are complex and involve:
- Metabolic Flux Alteration : It may alter the levels of metabolites crucial for cellular functions.
- Transport Mechanisms : Potential interactions with transport proteins could affect the localization and bioavailability of the compound within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
